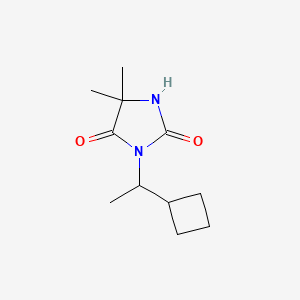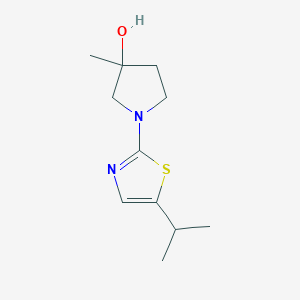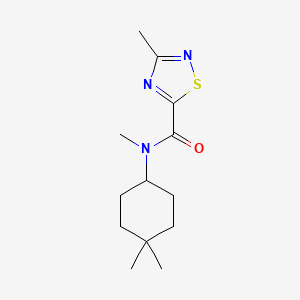![molecular formula C16H19N3O B7360620 3-[Methyl-[(8-methylquinolin-6-yl)methyl]amino]pyrrolidin-2-one](/img/structure/B7360620.png)
3-[Methyl-[(8-methylquinolin-6-yl)methyl]amino]pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[Methyl-[(8-methylquinolin-6-yl)methyl]amino]pyrrolidin-2-one is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as MQPA and has been studied for its potential as a therapeutic agent in various diseases.
Wirkmechanismus
MQPA inhibits the activity of enzymes by binding to their active sites and preventing them from carrying out their normal functions. MQPA has been shown to inhibit the activity of various proteases, including thrombin, trypsin, and chymotrypsin. Additionally, MQPA has been shown to inhibit the activity of various kinases, including protein kinase C and mitogen-activated protein kinase.
Biochemical and Physiological Effects:
MQPA has been shown to have various biochemical and physiological effects. In vitro studies have shown that MQPA inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Additionally, MQPA has been shown to inhibit the replication of various viruses, including HIV, hepatitis B, and hepatitis C. In animal studies, MQPA has been shown to have neuroprotective effects and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using MQPA in lab experiments is its ability to inhibit the activity of various enzymes, which can be useful in studying their roles in disease progression. Additionally, MQPA has been shown to have low toxicity in vitro and in vivo, making it a safe compound to use in lab experiments. However, one of the limitations of using MQPA in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of MQPA. One potential direction is to further explore its potential as a therapeutic agent in various diseases, including cancer and viral infections. Additionally, further studies are needed to understand the mechanism of action of MQPA and its effects on various enzymes and signaling pathways. Finally, the development of more soluble analogs of MQPA could improve its effectiveness as a therapeutic agent.
In conclusion, 3-[Methyl-[(8-methylquinolin-6-yl)methyl]amino]pyrrolidin-2-one is a unique chemical compound that has shown promise as a therapeutic agent in various diseases. Its ability to inhibit the activity of various enzymes and its low toxicity make it a valuable compound for scientific research. Further studies are needed to fully understand its mechanism of action and potential as a therapeutic agent.
Synthesemethoden
The synthesis of MQPA involves the reaction of 8-methylquinoline-6-carboxaldehyde and 3-aminopyrrolidine in the presence of methyl iodide. The reaction produces MQPA, which is a white crystalline powder with a molecular weight of 312.4 g/mol.
Wissenschaftliche Forschungsanwendungen
MQPA has been studied extensively for its potential as a therapeutic agent in various diseases, including cancer, viral infections, and neurodegenerative disorders. MQPA has been shown to inhibit the activity of various enzymes, including proteases and kinases, which play a critical role in the progression of these diseases.
Eigenschaften
IUPAC Name |
3-[methyl-[(8-methylquinolin-6-yl)methyl]amino]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-11-8-12(9-13-4-3-6-17-15(11)13)10-19(2)14-5-7-18-16(14)20/h3-4,6,8-9,14H,5,7,10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWEPEMGFFUEOOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=CC=C2)CN(C)C3CCNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5S)-5-tert-butyl-3-[(3-methyloxetan-3-yl)methyl]imidazolidine-2,4-dione](/img/structure/B7360541.png)
![3-[(1-Cyclopropylcyclopropyl)methyl]-1-methylimidazolidine-2,4-dione](/img/structure/B7360545.png)

![1-Ethyl-3-(imidazo[1,2-a]pyridin-7-ylmethyl)imidazolidine-2,4-dione](/img/structure/B7360558.png)

![N-(pyrimidin-5-ylmethyl)bicyclo[2.2.1]heptan-1-amine](/img/structure/B7360567.png)
![N-(1,3-oxazol-4-ylmethyl)bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B7360571.png)


![7-ethylsulfonyl-2-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine](/img/structure/B7360579.png)
![3-methyl-N-[1-(4-methylpyridin-3-yl)ethyl]oxetane-3-carboxamide](/img/structure/B7360590.png)

![5-Chloro-2-(1,4,5,7-tetrahydropyrazolo[3,4-c]pyridin-6-yl)-1,3-thiazole](/img/structure/B7360617.png)
